molecular formula C16H13FN2O3 B5701537 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5701537
M. Wt: 300.28 g/mol
InChI Key: JOOIMTITVYUCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (known as DFO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a type of oxadiazole derivative that has been synthesized using various methods and has shown promising results in various biological applications.

Mechanism of Action

The exact mechanism of action of DFO is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and pathways involved in various cellular processes. For example, DFO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DFO has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DFO in lab experiments is its versatility. It can be easily synthesized using various methods and can be modified to suit specific experimental needs. Additionally, it has a low toxicity profile, making it relatively safe to use in biological systems. However, one of the limitations of using DFO is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research and development of DFO. One area of interest is the use of DFO as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of DFO and its potential use as a therapeutic agent for various diseases. Finally, the synthesis of novel DFO derivatives with improved solubility and biological activity is an area of active research.

Synthesis Methods

DFO can be synthesized using different methods, such as the reaction of 4-fluorobenzoyl chloride with 3,4-dimethoxyaniline followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-fluorobenzoyl chloride with 3,4-dimethoxyphenyl hydrazine, followed by cyclization with phosphorus oxychloride.

Scientific Research Applications

DFO has been widely studied for its potential use in various scientific research applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has shown promising results as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-20-13-8-5-11(9-14(13)21-2)15-18-16(22-19-15)10-3-6-12(17)7-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOIMTITVYUCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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